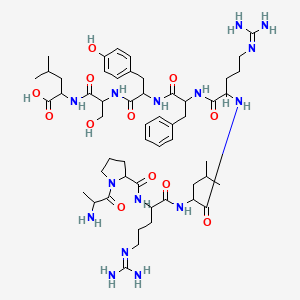
3-(1,3-Benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Defluoro Paroxetine, Hydrochloride is a chemical compound with the molecular formula C19H22ClNO3 and a molecular weight of 347.64 g/mol . It is an impurity of Paroxetine, a selective serotonin reuptake inhibitor commonly used in the treatment of depression and anxiety disorders . This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Defluoro Paroxetine, Hydrochloride involves multiple steps, starting from the appropriate benzodioxole and phenylpiperidine derivatives. The reaction typically involves:
Step 1: Formation of the benzodioxole intermediate.
Step 2: Coupling of the benzodioxole intermediate with the phenylpiperidine derivative under controlled conditions.
Step 3: Purification and conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production of Defluoro Paroxetine, Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Large-scale synthesis: of the intermediates.
Optimization of reaction conditions: to ensure high yield and purity.
Purification: using techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: Defluoro Paroxetine, Hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
Defluoro Paroxetine, Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard and impurity marker in the synthesis and analysis of Paroxetine.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development and quality control of pharmaceutical products containing Paroxetine.
作用機序
The mechanism of action of Defluoro Paroxetine, Hydrochloride is similar to that of Paroxetine. It enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin through the serotonin transporter (SERT) receptor . This inhibition increases the level of serotonin in the synaptic cleft, alleviating symptoms of depression and anxiety .
類似化合物との比較
Paroxetine: A selective serotonin reuptake inhibitor used to treat depression and anxiety.
Fluoxetine: Another selective serotonin reuptake inhibitor with similar therapeutic effects.
Sertraline: A selective serotonin reuptake inhibitor used for similar indications.
Uniqueness of Defluoro Paroxetine, Hydrochloride: Defluoro Paroxetine, Hydrochloride is unique due to its specific structural modification, which involves the removal of a fluorine atom from the Paroxetine molecule. This modification can influence its pharmacological properties and interactions with biological targets .
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKTAGGMBYJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-(trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B12099347.png)
![Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-](/img/structure/B12099359.png)







![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)
![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)


